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molecular formula C8H8ClNO4S B2501565 2-(4-nitrophenyl)ethanesulfonyl Chloride CAS No. 80259-15-0

2-(4-nitrophenyl)ethanesulfonyl Chloride

Cat. No. B2501565
M. Wt: 249.67
InChI Key: LCUFMYFBIXFCMV-UHFFFAOYSA-N
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Patent
US07642270B2

Procedure details

2-(4-Nitro-phenyl)-ethanesulfonyl chloride (300 mg) was suspended in 5 mL of THF. To the stirring solution was added isopropylamine (600 μL) dropwise at r.t. After 5 hours the solvent was evaporated. The nitro product was purified by flash chromatography (CH2Cl2/CH3OH 10:1 v/v) and was converted to the title compound under normal hydrogenation conditions. The title compound was obtained as a yellow solid (182 mg, 54%). 1H NMR (300 MHz, CD3OD) δ (ppm): 6.96 (d, J=8.3 Hz, 2H), 6.69 (d, J=8.3 Hz, 2H), 3.53 (m, 1H), 3.19 (m, 2H), 2.91 (m, 2H), 1.20 (s, 3H), 1.18 (s, 3H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
600 μL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][S:12](Cl)(=[O:14])=[O:13])=[CH:6][CH:5]=1)([O-])=O.[CH:16]([NH2:19])([CH3:18])[CH3:17]>C1COCC1>[CH:16]([NH:19][S:12]([CH2:11][CH2:10][C:7]1[CH:8]=[CH:9][C:4]([NH2:1])=[CH:5][CH:6]=1)(=[O:14])=[O:13])([CH3:18])[CH3:17]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCS(=O)(=O)Cl
Step Two
Name
Quantity
600 μL
Type
reactant
Smiles
C(C)(C)N
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 5 hours the solvent was evaporated
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The nitro product was purified by flash chromatography (CH2Cl2/CH3OH 10:1 v/v)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NS(=O)(=O)CCC1=CC=C(C=C1)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 182 mg
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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